molecular formula C8H17NO B1287607 (1-Ethylpiperidin-3-yl)methanol CAS No. 54525-19-8

(1-Ethylpiperidin-3-yl)methanol

Cat. No. B1287607
CAS RN: 54525-19-8
M. Wt: 143.23 g/mol
InChI Key: UFFXQKBVALLYQW-UHFFFAOYSA-N
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Description

“(1-Ethylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C8H17NO. It has a molecular weight of 143.23 . This compound is stored in a dry environment at a temperature between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “(1-Ethylpiperidin-3-yl)methanol” is 1S/C8H17NO/c1-2-9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3 . This code provides a specific description of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“(1-Ethylpiperidin-3-yl)methanol” is a liquid at room temperature . It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Piperidine Derivatives

(1-Ethylpiperidin-3-yl)methanol: is a valuable intermediate in the synthesis of various piperidine derivatives . These derivatives are crucial for designing drugs and are present in more than twenty classes of pharmaceuticals . The compound can be used to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have significant pharmacological applications.

Pharmacological Research

This compound plays a significant role in pharmacological research due to its presence in piperidine, a core structure in many pharmaceuticals. It’s used in the discovery and biological evaluation of potential drugs, especially those containing a piperidine moiety, which is common in structures of neuroactive and cardiovascular drugs .

Organic Chemistry Research

In organic chemistry, (1-Ethylpiperidin-3-yl)methanol is used to develop new synthetic methodologies. It’s involved in intra- and intermolecular reactions that lead to novel organic compounds. Researchers focus on fast and cost-effective methods for synthesizing substituted piperidines using this compound .

Safety and Hazards

The safety information for “(1-Ethylpiperidin-3-yl)methanol” indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H315, H319, and H335 . These codes correspond to specific hazards associated with the compound .

properties

IUPAC Name

(1-ethylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-9-5-3-4-8(6-9)7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFXQKBVALLYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607156
Record name (1-Ethylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethylpiperidin-3-yl)methanol

CAS RN

54525-19-8
Record name (1-Ethylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of piperidin-3-ylmethanol (3.88 g) in dimethylformamide (50 mL) was added potassium carbonate (9.3 g) and ethyl bromide (2.52 mL). The reaction was stirred overnight at room temperature. The mixture was filtered and the filtrate evaporated. The residue was filtered through a short pad of silica eluting with 10% 7M NH3/MeOH in dichloromethane. The filtrate was evaporated to give the title compound as an orange oil (4.8 g, 99%).
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirring mixture of 3-piperidinemethanol (2 g) and potassium carbonate (6 g) in dry N,N-dimethylformamide (15 ml) was added iodoethane (1.53 ml). The reaction became warm and was cooled back to ambient temperature using a cold water bath. After 2 hours, the solvent was stripped, the residue treated with water and extracted three times with ethyl acetate. The combined extracts were washed with water then brine, dried by passing through a phase separation cartridge and evaporated to give the title compound as a clear oil, yield 1.53 g, 61%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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